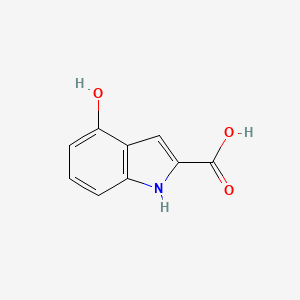

4-Hydroxy-1H-indole-2-carboxylic acid

Übersicht

Beschreibung

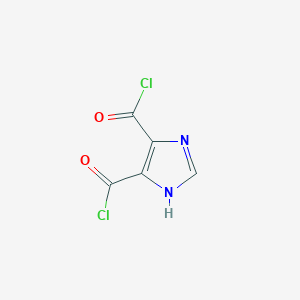

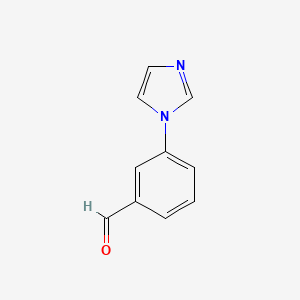

4-Hydroxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H7NO3 . It has an average mass of 177.157 Da and a monoisotopic mass of 177.042587 Da . The compound is also known by other names such as 1H-Indole-2-carboxylic acid, 4-hydroxy- .

Synthesis Analysis

The synthesis of indole derivatives has been a focus of many researchers in the study of pharmaceutical compounds . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The synthetic strategies of indole 2 and 3-carboxamide derivatives have been investigated .Molecular Structure Analysis

The molecular structure of 4-Hydroxy-1H-indole-2-carboxylic acid consists of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis

The binding results of indole-2-carboxylic acid derivatives revealed that all these compounds effectively bound with the active site of HIV-1 integrase, with binding energy lower than -12.9 kcal/mol .Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 511.4±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 82.4±3.0 kJ/mol and a flash point of 263.1±24.6 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

4-Hydroxy-1H-indole-2-carboxylic acid is a versatile intermediate in the preparation of pharmaceutically active agents. Its synthesis has been the subject of various studies, aiming to develop more environmentally friendly and practical methods. For instance, a practical hydrogen reduction process using a Pd-loaded Al-MCM-41 mesoporous catalyst has been developed for its synthesis, highlighting the compound's significance in medicinal chemistry research (Jiang, Liu, Jiang, Ye, & Xu, 2017).

Natural Source Derivatives

Research has also focused on the isolation of indole derivatives from natural sources, such as marine sponges, where two new indole derivatives were identified along with the known indole alkaloids. This demonstrates the compound's relevance in the discovery of new natural products with potential therapeutic applications (Abdjul, Yamazaki, Ukai, & Namikoshi, 2015).

Antibacterial and Antifungal Activity

A series of 3-[N,N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids was synthesized from 1-Propyl-1H-indole-2-carboxylic acid, demonstrating significant antibacterial and moderate antifungal activities. This highlights the potential for developing new antimicrobial agents based on the indole-2-carboxylic acid framework (Raju, Bhavya Sai, Meghana, Chandana, Suresh, & Nadendla, 2015).

Molecular Docking Studies

Further research into indole-2-carboxylic acid derivatives involves molecular docking studies to predict binding interactions with target proteins, indicating the compound's utility in drug design and development processes (Reddy, Reddy, Reddy, Laxminarayana, & Reddy, 2022).

Safety And Hazards

Zukünftige Richtungen

Indole and its derivatives play an important role in medicinal chemistry due to their physiological activity which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory . The spread of antimicrobial resistance becomes a threat to both humans and animals . Therefore, the synthesis of new indole derivatives, including 4-Hydroxy-1H-indole-2-carboxylic acid, could be a promising direction for future research .

Eigenschaften

IUPAC Name |

4-hydroxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-3-1-2-6-5(8)4-7(10-6)9(12)13/h1-4,10-11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVRSMJJVHKMFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)C(=O)O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564764 | |

| Record name | 4-Hydroxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-1H-indole-2-carboxylic acid | |

CAS RN |

80129-52-8 | |

| Record name | 4-Hydroxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B1316147.png)

![[1-(Thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1316151.png)

![3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1316166.png)